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Compound of Interest

Compound Name: 4-iodo-1,3-dimethyl-1H-pyrazole

Cat. No.: B1313950

Within the vast landscape of heterocyclic chemistry, halogenated pyrazoles stand out as
exceptionally versatile building blocks for the synthesis of complex molecular architectures. The
introduction of a halogen atom onto the pyrazole ring profoundly alters the molecule's
electronic properties and reactivity, transforming it into a highly adaptable intermediate for a
multitude of chemical transformations.[1] The carbon-iodine bond, in particular, is relatively
weak, rendering the iodine atom an excellent leaving group in nucleophilic substitution and,
most notably, in transition-metal-catalyzed cross-coupling reactions.[1] This reactivity is of
paramount importance in medicinal chemistry and drug discovery, where the pyrazole scaffold
IS recognized as a "privileged structure” due to its ability to bind to numerous biological targets,
leading to a wide spectrum of pharmacological activities.[1]

This guide focuses on the chemical properties of 4-iodo-1,3-dimethyl-1H-pyrazole, a key
intermediate whose structure offers a unique combination of steric and electronic features. We
will explore its synthesis, spectroscopic signature, and its pivotal role as a substrate in
foundational cross-coupling reactions that are central to modern drug development and
materials science.

Part 1: Synthesis and Characterization

The synthesis of 4-iodo-1,3-dimethyl-1H-pyrazole is typically achieved through the direct
electrophilic iodination of its parent compound, 1,3-dimethyl-1H-pyrazole. The regioselectivity
of this reaction is a critical consideration; however, for many pyrazole systems, electrophilic
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substitution occurs preferentially at the C4 position.[1][2] Several effective iodinating systems
have been developed to achieve this transformation with high efficiency.

Synthetic Methodologies

The choice of iodinating agent and reaction conditions is crucial for optimizing yield and purity.
[3] While molecular iodine (Iz) can be used, its electrophilicity may be insufficient for certain
substrates.[3] More potent systems, which generate a more powerful iodinating species in situ,
are often preferred.

Table 1: Comparison of Common lodination Reagents for Pyrazoles

lodinating System Typical Conditions Advantages Considerations

"Green" conditions, o
Reaction times can

I2 / H202 Water, Room Temp readily available
var
reagents Y
o Highly regioselective Requires heating and
I/ CAN Acetonitrile, 80 °C ]
for C4, good yields subsequent workup
Acetic Acid/TFA, 80 Effective for electron- Requires strong acid
NIS / TFA o ,
°C deficient pyrazoles and heating

CAN = Ceric Ammonium Nitrate; NIS = N-lodosuccinimide; TFA = Trifluoroacetic acid.[2][3]

Diagram 1: Synthetic Workflow for 4-iodo-1,3-dimethyl-
1H-pyrazole
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Caption: General workflow for the synthesis of 4-iodo-1,3-dimethyl-1H-pyrazole.

Detailed Experimental Protocol: lodination using 12/H20:2

This protocol is adapted from established methods for pyrazole iodination and offers an
environmentally benign approach.[3][4]

Reaction Setup: To a suspension of 1,3-dimethyl-1H-pyrazole (1.0 mmol) in water (5 mL),
add iodine (I2) (0.5 mmol).

e Initiation: Stir the mixture at room temperature. Slowly add 30% hydrogen peroxide (H202)
(0.6 mmol) dropwise.

» Reaction Monitoring: Continue stirring at room temperature until the reaction is complete, as
monitored by Thin-Layer Chromatography (TLC).

o Workup: Extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate,
3 x 15 mL).
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 Purification: Combine the organic layers, dry over anhydrous NazSOa, filter, and concentrate

in vacuo. Purify the resulting residue by flash column chromatography on silica gel to yield

the final product.[3]

Spectroscopic Profile

While a complete, published spectrum for 4-iodo-1,3-dimethyl-1H-pyrazole is not readily

available, its expected spectroscopic data can be reliably inferred from closely related analogs

and foundational principles.[2][5]

Table 2: Predicted Spectroscopic Data for 4-iodo-1,3-dimethyl-1H-pyrazole

Technique Expected Observations
Singlet for the C5-H proton (~7.5-8.0 ppm). Two

1H NMR singlets for the N-CHs and C-CHs groups (~3.7-
4.0 ppm and ~2.2-2.5 ppm, respectively).
Signal for the iodinated C4 carbon at a
characteristically high field (~60-70 ppm).

15C NMR y hig ( ppm)

Signals for C3, C5, and the two methyl carbons.
[6]

IR (Infrared)

C-H stretching frequencies above 3000 cm~1,
C=C and C=N stretching in the 1400-1600 cm™1
region. A C-I stretching vibration would appear
in the far-IR region (<600 cm~1).[5][7]

MS (Mass Spec)

A distinct molecular ion peak (M*)
corresponding to the molecular weight (236.05
g/mol ).[8]

Part 2: Reactivity and Synthetic Applications

The synthetic power of 4-iodo-1,3-dimethyl-1H-pyrazole lies in the reactivity of its carbon-

iodine bond. This site serves as a versatile handle for constructing new carbon-carbon and

carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions, which

are fundamental pillars of modern organic synthesis.[9]
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Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp?)-C(sp?) bonds by coupling an
organohalide with an organoboron compound, typically a boronic acid or ester.[10][11] 4-
lodopyrazoles are excellent substrates for this reaction due to the C-I bond's susceptibility to
oxidative addition to the palladium(0) catalyst.[1][10]

Mechanism Insight: The reaction proceeds via a catalytic cycle involving three key steps:
o Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the pyrazole.

e Transmetalation: The organic group from the boronic acid is transferred to the palladium
center, displacing the halide.

e Reductive Elimination: The two organic fragments are expelled from the palladium complex,
forming the new C-C bond and regenerating the Pd(0) catalyst.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura
Reaction dot

// Nodes pdO [label="Pd(0)L2"]; oxidative_addition [label="Oxidative Addition"]; pd_complex
[label="R*-Pd(I)Lz()\n(R? = Pyrazolyl)"]; transmetalation [label="Transmetalation"];
boronic_acid [label="R2-B(OH)2", shape=ellipse, fillcolor="#FFFFFF"]; base [label="Base (e.qg.,
Cs2C0a3)", shape=ellipse, fillcolor="#FFFFFF"]; pd_rl1_r2 [label="R*-Pd(Il)L2(R?)"];
reductive_elimination [label="Reductive Elimination"]; product [label="R*-R?\n(4-Arylpyrazole)",
shape=ellipse, fillcolor="#FFFFFF"];

// Edges pd0 -> pd_complex [label="R*-1"]; pd_complex -> pd_r1_r2 [label="[R?-B(OH)s]~"];
boronic_acid -> pd_complex [style=dashed]; base -> boronic_acid [style=dashed,
label="Activation"]; pd_r1_r2 -> pdO [label="Forms Product"]; pd_rl_r2 -> product
[style=dashed]; }

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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